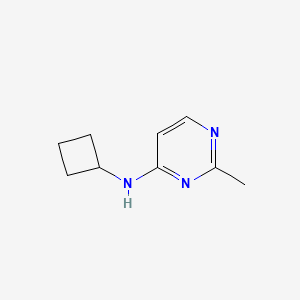

N-cyclobutyl-2-methylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclobutyl-2-methylpyrimidin-4-amine is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also has a cyclobutyl group attached to the nitrogen atom at position 1 and a methyl group attached to the carbon atom at position 2 of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of N-cyclobutyl-2-methylpyrimidin-4-amine can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization of the 3D structure of the molecule, providing insights into its geometry and the arrangement of its atoms .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

N-cyclobutyl-2-methylpyrimidin-4-amine has shown promise as an antitubercular agent. In a study exploring derivatives of 7H-pyrrolo[2,3-d]pyrimidine, this compound exhibited in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis (Mtb). Notably, the derivative N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated a minimum inhibitory concentration (MIC) of 0.488 µM, making it a potent candidate. Importantly, it was non-cytotoxic to the Vero cell line, suggesting potential safety for further development .

Antibacterial and Antifungal Properties

Compounds containing the pyrrolo[2,3-d]pyrimidine moiety have broad biological applications. N-cyclobutyl-2-methylpyrimidin-4-amine may exhibit antibacterial and antifungal activities, making it relevant for combating infectious diseases .

Adenosine Receptor Modulation

The pyrrolo[2,3-d]pyrimidine scaffold has been explored as an adenosine A1 and A3 receptor modulator. These receptors play crucial roles in various physiological processes, including neurotransmission and immune responses. N-cyclobutyl-2-methylpyrimidin-4-amine could potentially influence these pathways .

Protein-Kinase B (Akt) Inhibition

Akt, also known as protein-kinase B, is involved in cell survival, growth, and metabolism. Compounds like N-cyclobutyl-2-methylpyrimidin-4-amine might act as Akt inhibitors, impacting cancer cell proliferation and survival .

Anti-Inflammatory Effects

Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties. N-cyclobutyl-2-methylpyrimidin-4-amine could potentially modulate inflammatory pathways, making it relevant for conditions associated with inflammation .

Anti-Cancer Potential

The pyrrolo[2,3-d]pyrimidine scaffold has shown anti-cancer activity. While further studies are needed, N-cyclobutyl-2-methylpyrimidin-4-amine might contribute to cancer therapy by targeting specific pathways or cellular processes .

Jesumoroti, O. J., Beteck, R. M., Jordaan, A., Warner, D. F., & Legoabe, L. J. (2023). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Molecular Diversity, 27(3), 753–765. DOI: 10.1007/s11030-022-10453-1

Wirkmechanismus

Target of Action

N-cyclobutyl-2-methylpyrimidin-4-amine is a derivative of 2-aminopyrimidine . The primary targets of 2-aminopyrimidine derivatives are organisms causing sleeping sickness, such as Trypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 . These organisms are responsible for major tropical diseases affecting billions of people worldwide .

Mode of Action

It’s known that 2-aminopyrimidine derivatives interact with their targets, leading to antitrypanosomal and antiplasmodial activities . The structural modifications of these compounds, including the substitutions of their amino group and phenyl ring, influence these activities .

Biochemical Pathways

It’s known that 2-aminopyrimidine derivatives can affect various biochemical pathways in the targeted organisms, leading to their antitrypanosomal and antiplasmodial activities .

Result of Action

The result of the action of N-cyclobutyl-2-methylpyrimidin-4-amine is the inhibition of the growth of the targeted organisms, leading to its antitrypanosomal and antiplasmodial activities . Some of the 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .

Eigenschaften

IUPAC Name |

N-cyclobutyl-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7-10-6-5-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPDPTZHSWDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-2-methylpyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6497751.png)

![3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B6497762.png)

![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497763.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6497776.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6497788.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6497805.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6497813.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)

![3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497857.png)

![6-methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6497865.png)

![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)